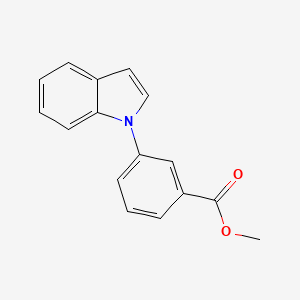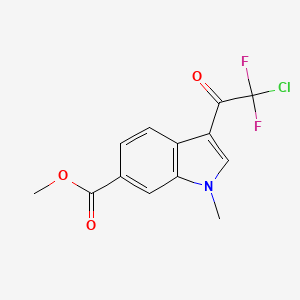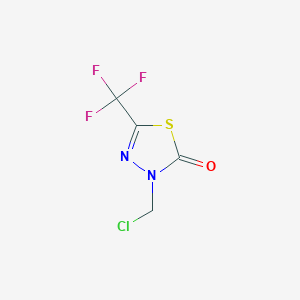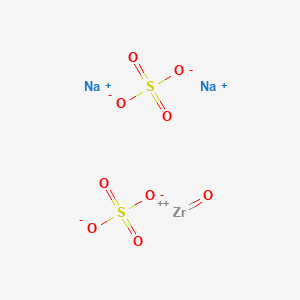
Methyl 3-(1H-indol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-indol-1-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring attached to a benzoate ester, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-indol-1-yl)benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring. For this compound, the starting materials would include methyl benzoate and phenylhydrazine, with the reaction catalyzed by an acid such as hydrochloric acid or methanesulfonic acid .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1H-indol-1-yl)benzoate can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of amides, alcohols, or other esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Reagents like ammonia or primary amines for amide formation.
Major Products Formed
Nitration: Nitro derivatives of the indole ring.
Bromination: Brominated indole derivatives.
Oxidation: Oxidized products such as carboxylic acids or aldehydes.
Reduction: Reduced products such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-indol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(1H-indol-1-yl)benzoate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. For example, indole derivatives are known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(1H-indol-1-yl)benzoate can be compared with other indole derivatives, such as:
- Methyl 4-(1H-indol-1-yl)benzoate
- Methyl 5-(1H-indol-1-yl)benzoate
- Methyl 6-(1H-indol-1-yl)benzoate
These compounds share a similar indole structure but differ in the position of the indole ring attachment on the benzoate ester. The unique position of the indole ring in this compound can lead to different chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 3-indol-1-ylbenzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-6-4-7-14(11-13)17-10-9-12-5-2-3-8-15(12)17/h2-11H,1H3 |
InChI-Schlüssel |
UWDCEBMTYCMENY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)


![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)

